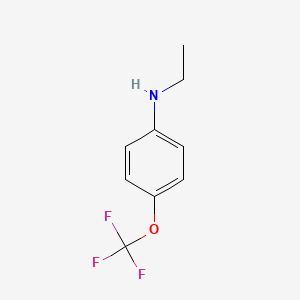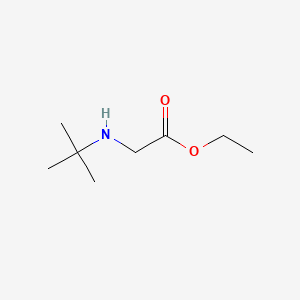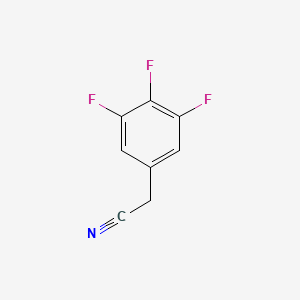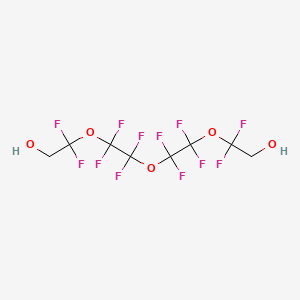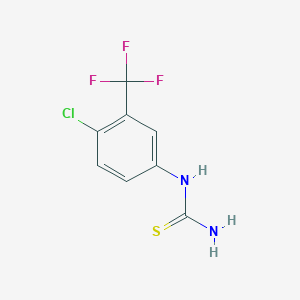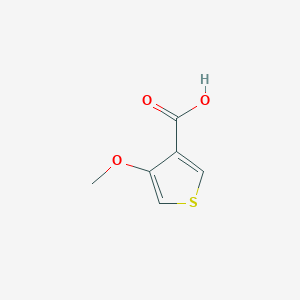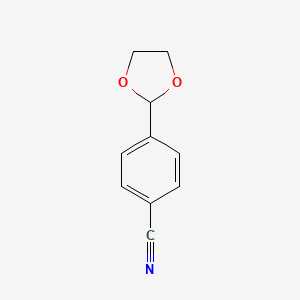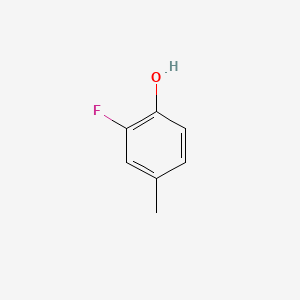
Isopropyl (3-formyl-1H-indol-1-YL)acetate
Descripción general
Descripción
Isopropyl (3-formyl-1H-indol-1-YL)acetate is a chemical compound with the linear formula C14 H15 N O3 . It has a molecular weight of 245.28 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Isopropyl (3-formyl-1H-indol-1-YL)acetate is 1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3 .Physical And Chemical Properties Analysis
Isopropyl (3-formyl-1H-indol-1-YL)acetate is a solid at room temperature . It has a molecular weight of 245.28 and a linear formula of C14 H15 N O3 .Aplicaciones Científicas De Investigación
Chemical Synthesis
Isopropyl (3-formyl-1H-indol-1-YL)acetate is used in the synthesis of various chemical compounds . It is a building block in the creation of more complex molecules, and its unique structure makes it a valuable tool in the field of chemical synthesis .
Biological Research
Indole derivatives, such as Isopropyl (3-formyl-1H-indol-1-YL)acetate, have been found to have significant biological potential . They play a crucial role in cell biology and are important types of molecules in natural products .
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties allow them to interact with cancer cells in ways that can inhibit growth or even kill the cells .
Antimicrobial Applications
Indole derivatives have also shown promise in the treatment of various microbial infections . Their antimicrobial properties make them a potential tool in the fight against resistant strains of bacteria .
Treatment of Disorders
Indole derivatives have attracted increasing attention in recent years for their potential in treating various disorders in the human body . This includes neurological disorders, where indole derivatives may have neuroprotective effects .
Anti-HIV Applications
Some novel indolyl derivatives have been reported to have potential anti-HIV-1 properties . Molecular docking studies have been performed to understand their interactions with the virus .
Antitubercular Activity
Certain derivatives of indole have been investigated for their in vitro antitubercular activity . These compounds have shown potential against Mycobacterium tuberculosis and Mycobacterium bovis .
Mecanismo De Acción
Target of Action
Isopropyl (3-formyl-1H-indol-1-YL)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have significant molecular and cellular effects
Propiedades
IUPAC Name |
propan-2-yl 2-(3-formylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXVLFFTPXKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359208 | |
| Record name | ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
708991-26-8 | |
| Record name | ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




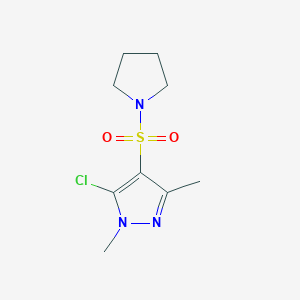
![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)
